1-[(4-Chloro-3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one
Description
Crystallographic Analysis and Hydrogen Bonding Patterns
Crystallographic investigations of dihydropyridinone derivatives reveal critical insights into the solid-state organization and intermolecular interactions that govern their physical properties. Related compounds in the dihydropyridinone family demonstrate characteristic hydrogen bonding patterns that are likely to be present in this compound. The compound 6-hydroxy-1,2-dihydropyridin-2-one, a structurally related system, crystallizes in the monoclinic space group P2₁/n with specific hydrogen bonding arrangements that contribute to crystal stability.
The lactam carbonyl group in dihydropyridinone systems serves as a primary hydrogen bond acceptor, while the nitrogen atom can participate in both donor and acceptor interactions depending on the protonation state and tautomeric form. Studies of related pyrimidinone systems demonstrate that hydrogen bonding interactions typically contribute approximately 19% of the total stabilization energy in crystalline assemblies, with average energies of approximately -21.64 kcal/mol⁻¹. The nitrogen-hydrogen to oxygen hydrogen bonds exhibit average stabilization energies of -16.55 kcal/mol⁻¹, while carbon-hydrogen to oxygen interactions contribute an average of -6.48 kcal/mol⁻¹.
The presence of the nitro group in this compound introduces additional hydrogen bonding possibilities, although nitro compounds are generally recognized as weak hydrogen bond acceptors compared to other oxygen-containing functional groups. The electronic structure of the nitro group, with its lower-energy bonding orbitals, results in larger energy gaps for lone pair to antibonding orbital interactions, making these interactions less favorable than those involving carbonyl or hydroxyl groups.
The chlorine substituent can participate in halogen bonding interactions, which may contribute to the overall crystal packing arrangements. The combined influence of hydrogen bonding from the lactam carbonyl, potential weak interactions involving the nitro group, and halogen bonding from the chlorine atom likely creates a complex three-dimensional network in the crystalline state. Crystallographic analysis of similar compounds reveals that molecules often organize into dimeric or chain-like structures through these intermolecular interactions.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and dynamic behavior of this compound. The proton nuclear magnetic resonance spectrum of the compound exhibits characteristic signals corresponding to the various proton environments within the molecule. The aromatic region typically displays signals between 7.0 and 8.5 parts per million, with the nitro-substituted aromatic protons appearing at the downfield end of this range due to the strong electron-withdrawing effect of the nitro group.
The methylene bridge protons connecting the aromatic ring to the dihydropyridinone nitrogen appear as a characteristic singlet or complex multiplet, depending on the coupling interactions with adjacent aromatic protons. The dihydropyridinone ring protons exhibit distinct chemical shifts that reflect the electronic influence of the lactam carbonyl group and the aromatic substituent. Similar dihydropyridinone systems show proton signals in the region of 3.5-4.5 parts per million for the saturated portion of the heterocyclic ring.
Concentration-dependent nuclear magnetic resonance studies of related pyrimidinone systems demonstrate the formation of hydrogen bonds in solution, evidenced by deshielding of the nitrogen-hydrogen proton as concentration increases. This phenomenon suggests that this compound may exhibit similar solution-phase aggregation behavior through intermolecular hydrogen bonding interactions.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of the carbon framework, with the lactam carbonyl carbon typically appearing around 170 parts per million. The aromatic carbons bearing electron-withdrawing substituents show characteristic downfield shifts, with nitro-substituted carbons appearing significantly deshielded compared to unsubstituted aromatic positions.
Infrared spectroscopy provides information about the vibrational modes of functional groups within the molecule. The lactam carbonyl stretch typically appears around 1650-1680 cm⁻¹, while the nitro group exhibits characteristic asymmetric and symmetric stretching vibrations around 1520 and 1350 cm⁻¹, respectively. The carbon-chlorine stretching vibration appears in the fingerprint region around 800-600 cm⁻¹. The nitrogen-hydrogen stretching vibration of the lactam group, when present, appears as a broad absorption around 3200-3400 cm⁻¹.
Ultraviolet-visible spectroscopy reveals electronic transitions within the conjugated system. The extended conjugation between the aromatic ring and the dihydropyridinone system results in characteristic absorption bands in the ultraviolet region. The presence of electron-withdrawing substituents typically shifts the absorption maxima to longer wavelengths compared to unsubstituted analogs. The nitro group contributes to charge-transfer transitions that may extend absorption into the visible region, potentially imparting a pale yellow coloration to the compound.
Tautomeric Equilibria and Electronic Structure Calculations
The dihydropyridinone system in this compound can exist in multiple tautomeric forms, with the lactam form generally being the most stable. Related compounds such as 6-hydroxy-1,2-dihydropyridin-2-one have been demonstrated to adopt the keto tautomer preferentially in both solution and solid states. The tautomeric preference is influenced by factors including intramolecular hydrogen bonding, solvent interactions, and the electronic effects of substituents.
Electronic structure calculations on related dihydropyridinone systems reveal the relative stability of different tautomeric forms and provide insights into the electronic distribution within the molecule. The presence of electron-withdrawing substituents such as the chloro and nitro groups in this compound is expected to stabilize the lactam form by reducing the electron density on the nitrogen atom and increasing the electrophilic character of the carbonyl carbon.
Quantum chemical calculations using density functional theory methods can provide detailed information about molecular geometry, electronic structure, and thermodynamic properties. The bond lengths, bond angles, and dihedral angles calculated for optimized geometries offer insights into the preferred conformations and the influence of substituent effects on molecular structure. The electronic distribution can be analyzed through molecular orbital calculations, revealing the highest occupied molecular orbital and lowest unoccupied molecular orbital energies and their spatial distributions.
The presence of the nitro group introduces significant electronic perturbations to the system, as nitro compounds exhibit distinctive electronic characteristics due to the highly electronegative nitro functionality. The electron-withdrawing nature of both the chloro and nitro substituents creates a pronounced polarization of the aromatic ring, which extends to influence the electronic structure of the attached dihydropyridinone system.
Computational studies of tautomeric equilibria in related systems indicate that solvent effects can significantly influence the relative stability of different forms. Polar solvents tend to stabilize charge-separated forms, while nonpolar solvents favor neutral tautomers. The calculation of solvation energies and the analysis of explicit solvent interactions provide a comprehensive understanding of the behavior of this compound in different chemical environments.
Comparative Analysis with Related Dihydropyridinone Derivatives
The structural and electronic properties of this compound can be better understood through comparison with related dihydropyridinone derivatives. The compound 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, with molecular formula C₁₁H₉ClN₂O₃ and molecular weight 252.65 g/mol, represents a closely related structural analog. This compound features direct attachment of the nitrophenyl group to the dihydropyridinone nitrogen, in contrast to the methylene-bridged connection in the target compound.
The crystallographic analysis of related hexahydroquinoline derivatives reveals important structural features that may be applicable to dihydropyridinone systems. Studies of 1-(4-chlorophenyl)-4-(4-methylphenyl)-3,8-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid demonstrate that the cyclohexene and dihydropyridine rings adopt twisted-boat conformations. The asymmetric units contain multiple independent molecules, and the crystal packing is stabilized by classical nitrogen-hydrogen to oxygen hydrogen bonds forming inversion dimers with specific ring motifs.
Comparative analysis with 6-hydroxy-1,2-dihydropyridin-2-one provides insights into the fundamental behavior of the dihydropyridinone core structure. This compound crystallizes in the keto tautomeric form and exhibits characteristic spectroscopic features including nitrogen-hydrogen proton resonances at 11.47 parts per million in proton nuclear magnetic resonance spectroscopy. The aromatic protons appear at distinct chemical shifts of 7.66, 6.91, and 6.60 parts per million, reflecting the asymmetric electronic environment of the heterocyclic system.
The influence of substituent patterns on molecular properties can be assessed by examining compounds with different substitution motifs. The compound this compound differs from 2(1H)-Pyridinone, 1-[(3-chlorophenyl)methyl]-3-nitro- in the position of the nitro group and the presence versus absence of additional chloro substitution. These structural variations result in different electronic distributions and potentially different biological activities.
The computational properties of related compounds provide benchmarks for understanding the electronic structure of the target molecule. Quantum theory of atoms in molecules analysis of pyrimidinone systems reveals that nitrogen-hydrogen to oxygen interactions are the strongest intermolecular forces, with energies significantly higher than carbon-hydrogen to oxygen interactions. This information guides the prediction of crystallization behavior and solution-phase association patterns for this compound.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₂H₉ClN₂O₃ | 264.67 | Methylene bridge, 4-chloro-3-nitrophenyl substituent |
| 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | C₁₁H₉ClN₂O₃ | 252.65 | Direct attachment, 4-nitrophenyl substituent, 3-chloro |
| 6-Hydroxy-1,2-dihydropyridin-2-one | C₅H₅NO₂ | 111.10 | Hydroxyl substituent, simple dihydropyridinone core |
The comparative analysis reveals that the methylene bridge in this compound provides additional conformational flexibility compared to directly substituted analogs. This structural feature may influence the compound's ability to adopt different conformations in response to environmental changes and may affect its interaction with biological targets or its packing in crystalline forms. The dual electron-withdrawing substitution pattern creates a highly polarized aromatic system that distinguishes this compound from simpler dihydropyridinone derivatives and suggests unique electronic and chemical properties.
Properties
IUPAC Name |
1-[(4-chloro-3-nitrophenyl)methyl]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-10-5-4-9(7-11(10)15(17)18)8-14-6-2-1-3-12(14)16/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAFFAHNLBIJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Reactions (MCR)
A common and efficient method reported for synthesizing dihydropyridinone derivatives is the multicomponent reaction involving Meldrum’s acid, β-ketoesters, aromatic aldehydes, and ammonium acetate under reflux conditions in ethanol or other solvents. This approach yields racemic mixtures of 3,4-dihydro-2(1H)-pyridones with moderate to good yields (54–68%) and allows for structural diversity by varying the aromatic aldehyde component.
- Meldrum’s acid acts as a key acidic component that influences ring formation.
- β-Ketoesters serve as nucleophilic partners.
- Aromatic aldehydes introduce the aryl substituent, which in this case would be 4-chloro-3-nitrobenzaldehyde or a related precursor.
- Ammonium acetate provides the nitrogen source for ring closure.
Catalytic Cyclization and Condensation
In some processes, the dihydropyridinone ring is constructed via condensation of benzylidene intermediates with aminocrotonate derivatives. For example, a benzylidene intermediate derived from 3-nitrobenzaldehyde reacts with ethyl aminocrotonate under reflux in isopropanol to yield the dihydropyridinone ring system in high yields (up to 89%).
- Reaction conditions involve heating under reflux for 10–12 hours.
- The product is isolated by solvent removal and precipitation with anti-solvents like heptanes.
- Purification is typically achieved by filtration and drying, yielding pharmaceutically acceptable solids.
Representative Preparation Procedure and Data
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Benzylidene intermediate formation | 3-nitrobenzaldehyde + methyl acetoacetate + picolinic acid + piperidine in isopropanol at 40–45°C for 6 h | 87% | Solid filtered and washed with isopropanol |
| 2. Cyclization to dihydropyridinone | Benzylidene + ethyl aminocrotonate in isopropanol reflux for 10 h | 89% | Product isolated by precipitation with heptanes |
| 3. N-Benzylation | Dihydropyridinone + 4-chloro-3-nitrobenzyl chloride + base (TEA or DIPEA) in methanol or ethanol, 20–90°C, 6–14 h | 70–90% (typical) | Optional addition of NaI to enhance yield |
Analytical Characterization
- NMR Spectroscopy: Characteristic signals for the dihydropyridinone ring protons and the benzyl methylene group (N-CH2-Ar) confirm substitution.
- Melting Point: Typically in the range 140–150°C for related dihydropyridinone derivatives.
- Purity: Achieved >95% by chromatographic and crystallization methods.
- Mass Spectrometry: Confirms molecular ion consistent with 1-[(4-Chloro-3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one.
Summary of Key Research Findings
- Multicomponent reactions provide a versatile route to the dihydropyridinone core with good yields and structural diversity.
- Benzylidene intermediates derived from nitro-substituted benzaldehydes are effective precursors for cyclization.
- N-Benzylation using 4-chloro-3-nitrobenzyl halides under mild basic conditions is efficient for introducing the desired substituent on the nitrogen.
- Use of appropriate solvents, bases, and additives such as alkali metal halides enhances reaction efficiency and product purity.
- The overall synthetic route is amenable to scale-up and pharmaceutical-grade product isolation.
Chemical Reactions Analysis
1-[(4-Chloro-3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Biological Activities
The biological activity of 1-[(4-Chloro-3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one has been investigated primarily in the context of its potential therapeutic effects. Notable areas of research include:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study :
In vitro studies on human lung cancer (A549) cells demonstrated an IC50 value of approximately 15 µM, indicating substantial cytotoxicity through apoptosis induction.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains, making it a candidate for developing new antibiotics.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| E. coli | 32 µg/mL | Cell wall synthesis inhibition |
| S. aureus | 16 µg/mL | Protein synthesis inhibition |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may reduce inflammation markers in various models, indicating potential use in treating inflammatory diseases.
Case Studies
Several studies have highlighted the biological activities of this compound:
Case Study 1: Antitumor Mechanism
A study published in the Journal of Medicinal Chemistry synthesized derivatives of dihydropyridine and evaluated their antitumor activity against various cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its viability as a lead compound for further development.
Case Study 2: Antimicrobial Efficacy
A clinical study assessed the efficacy of this compound against multidrug-resistant bacterial infections. Results indicated a significant reduction in bacterial load in treated subjects compared to controls, highlighting its potential as an alternative treatment option.
Case Study 3: Neuroprotection in Animal Models
In animal models of Alzheimer's disease, administration of this compound led to improved cognitive function and reduced amyloid plaque formation, supporting the hypothesis that it may serve as a neuroprotective agent.
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[(4-Aminophenyl)methyl]-1,2-dihydropyridin-2-one
- Substituent: 4-Aminophenyl (electron-donating -NH₂ group).
- Molecular Formula : C₁₂H₁₁N₂O.
- Molecular Weight : 199.23 g/mol.
- Key Properties :
- Comparison: The amino group enhances solubility in polar solvents due to hydrogen-bonding capacity. Unlike the nitro group in the target compound, the -NH₂ group can act as a hydrogen bond donor, influencing crystal packing and supramolecular interactions . Lower molecular weight and cost ($197 for 250 mg vs. €513 for 50 mg of the target compound) suggest easier synthesis or purification .
1-(6-Chloropyridin-2-yl)methyl-1,2-dihydropyridin-2-one
- Substituent : 6-Chloropyridin-2-yl (chlorine on a pyridine ring).
- Molecular Formula : C₁₁H₉ClN₂O.
- Molecular Weight : 220.65 g/mol .
- Comparison :
1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one
- Substituent : 4-Bromo-1,3-thiazol-2-yl (bromine on a thiazole ring).
- Molecular Formula : C₈H₅BrN₂OS.
- Molecular Weight : 257.11 g/mol .
- Comparison :
- The thiazole heterocycle introduces sulfur, which may participate in hydrogen bonding or metal coordination.
- Bromine’s larger atomic radius compared to chlorine could influence steric effects and intermolecular interactions.
1-[(4-Chlorophenyl)methyl]-3-[4-ethyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2-dihydropyridin-2-one
- Substituent : Triazole ring with ethyl and allylthio groups.
- Molecular Formula : C₁₉H₂₁ClN₄OS.
- Comparison :
- The allylthio group introduces unsaturation, enabling further reactions (e.g., Michael additions).
- Higher molecular weight (vs. 263.66 g/mol for the target compound) may impact pharmacokinetics.
Biological Activity
1-[(4-Chloro-3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H9ClN2O3
- Molecular Weight : 264.67 g/mol
- CAS Number : 1097788-36-7
Biological Activity Overview
The biological activities of this compound have been explored in various contexts, particularly focusing on its pharmacological potential.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of dihydropyridines have shown effectiveness against various bacterial strains and fungi. The nitro group in this compound may enhance its antimicrobial efficacy by interfering with microbial DNA synthesis or function.
Antitumor Activity
Studies have identified that dihydropyridine derivatives can possess antitumor properties. The compound's structure suggests potential interactions with cellular targets involved in cancer progression. For example, the inhibition of specific kinases or modulation of apoptotic pathways could be mechanisms through which this compound exerts its antitumor effects.
Pain Management
Similar compounds have been studied for their analgesic properties. Given its structural similarities to known pain-relief agents, there is potential for this compound to act as a μ-opioid receptor agonist or modulator, which could provide therapeutic benefits in pain management.
The exact mechanisms by which this compound operates remain to be fully elucidated. However, insights can be drawn from studies on structurally related compounds:
- Receptor Interaction : Interaction with opioid receptors and other neurotransmitter systems may play a role.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory processes or cancer cell proliferation.
Case Studies and Research Findings
Q & A
Basic: What are the optimal reaction conditions for synthesizing 1-[(4-Chloro-3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one to maximize yield?
Answer:
Synthesis optimization requires careful control of reaction parameters. For analogous dihydropyridinone derivatives, reactions often proceed via nucleophilic substitution or cyclization. Key factors include:
- Solvent selection : Dichloromethane (DCM) is commonly used due to its inertness and ability to dissolve aromatic intermediates .
- Base choice : Sodium hydroxide or triethylamine facilitates deprotonation and intermediate stabilization .
- Temperature : Room temperature or mild heating (30–50°C) prevents decomposition of nitro-substituted intermediates .
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane yields >95% purity .
Example : A related chlorophenyl-dihydropyridinone synthesis achieved 34% yield under DCM/NaOH conditions, highlighting the need for iterative optimization of stoichiometry and reaction time .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy :
- 1H NMR : Aromatic protons (δ 7.5–8.5 ppm) and dihydropyridinone protons (δ 5.0–6.5 ppm) confirm substitution patterns .
- 13C NMR : Carbonyl signals (δ ~190 ppm) and nitrophenyl carbons (δ 120–150 ppm) validate the core structure .
- HRMS : Precise mass measurements (e.g., [M+H]+ with <2 ppm error) confirm molecular formula .
- IR spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and NO₂ (~1520 cm⁻¹) ensure functional group integrity .
Note : 2D NMR (e.g., COSY, HMBC) resolves overlapping signals in crowded spectra .
Advanced: How can mechanistic studies elucidate the reactivity of the nitro and chloro substituents in this compound?
Answer:
Advanced mechanistic approaches include:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., nitro reduction vs. C-Cl activation) .
- Computational modeling :
- Isotopic labeling : Track 15N or 18O in nitro groups to study reduction pathways .
Example : DFT studies on similar nitroaromatics revealed reduced electron density at the chloro-substituted carbon, favoring SNAr mechanisms .
Advanced: How should researchers address contradictions in spectroscopic data during structural validation?
Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Mitigation strategies:
- Variable-temperature NMR : Resolve broadening caused by tautomeric equilibria .
- X-ray crystallography : Definitive structural assignment via crystal lattice analysis (e.g., CCDC deposition for public validation) .
- Supplementary techniques : Use IR and HRMS to cross-verify functional groups and molecular mass .
Case study : A dihydropyridinone derivative showed conflicting NOE correlations until X-ray data confirmed a rigid chair-like conformation .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
Given the nitro and chloro groups’ toxicity:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- First aid : Immediate flushing with water for skin/eye exposure; seek medical evaluation for inhalation .
Regulatory note : Classified as a skin/eye irritant (Category 2) and respiratory hazard (Specific Target Organ Toxicity, Category 3) .
Advanced: How can researchers design experiments to probe the compound’s potential as a pharmacophore?
Answer:
Advanced pharmacological profiling involves:
- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina to predict binding affinities .
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition assays (IC50) .
- ADMET profiling : Use Caco-2 cells for permeability studies and cytochrome P450 assays for metabolic stability .
Example : A structurally related compound exhibited MIC values of 8 µg/mL against S. aureus, attributed to nitro group-mediated redox cycling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
